REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])[cH:6][cH:7]1.[F:14][c:15]1[cH:16][cH:17][c:18]([O:19][CH2:20][CH2:21][CH2:22][CH:23]=[CH2:24])[cH:25][cH:26]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH2:9][CH2:10][CH:11]=[CH2:12])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCCOc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCCOc1ccc(F)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCOc1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |